molecular formula C55H80N20O18S4 B013377 alpha-Conotoxin GI CAS No. 76862-65-2

alpha-Conotoxin GI

Cat. No. B013377
CAS RN: 76862-65-2
M. Wt: 1437.6 g/mol
InChI Key: HWYLVHOPQMLNRJ-NAKBKFBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Efficient synthesis strategies for alpha-Conotoxin GI and its analogs have been developed to facilitate research and potential therapeutic uses. One such method proposes a scheme avoiding orthogonal protections of Cys residues, reducing the number of stages in peptide chain elongation and improving the purity of the linear product for subsequent disulfide bond formation. This approach yields high-quality alpha-Conotoxin GI, alongside several natural and novel analogs, with significant time and yield advantages (Zhmak et al., 2001).

Molecular Structure Analysis

The molecular structure of alpha-Conotoxin GI has been elucidated through NMR spectroscopy, revealing its unique conformation critical for receptor specificity. For instance, alpha-Conotoxin GIC, a closely related variant, demonstrates a well-defined structure with unique aspects distinguishing it from other alpha4/7 subfamily conotoxins. This structural insight is pivotal for understanding the toxin's interaction with nAChRs (Chi et al., 2004).

Chemical Reactions and Properties

Alpha-Conotoxin GI's chemical properties are largely defined by its disulfide bonds, which are crucial for its structure and biological activity. Modifications and analog synthesis, such as fatty acid modifications, have shown that altering the peptide's hydrophobicity and disulfide bond arrangement can significantly impact its stability, receptor binding efficiency, and overall biological activity. Such studies provide valuable insights into the toxin's chemical behavior and potential for pharmacological application enhancements (Qi et al., 2023).

Physical Properties Analysis

The synthesis and structural analysis of alpha-Conotoxin GI and its analogs have highlighted its physical properties, such as solubility, stability, and conformational behavior in different environments. For example, disulfide bond rearrangement during the synthesis of alpha-Conotoxin GI has been observed, indicating the sensitive nature of its physical and chemical properties under various synthesis conditions (Szabó et al., 2007).

Chemical Properties Analysis

The chemical properties of alpha-Conotoxin GI, such as its reactivity and interaction with nAChRs, are central to its biological function and potential therapeutic use. Studies involving photoactivatable analogs of alpha-Conotoxins, including GI, have provided detailed insights into the toxin's receptor binding sites and the nature of its antagonistic action on nAChRs. These findings contribute to a deeper understanding of alpha-Conotoxin GI's mechanism of action at the molecular level (Kasheverov et al., 2002).

Scientific Research Applications

  • Distinguishing Nicotinic Receptor Subtypes : Alpha-conotoxins like GI are crucial tools for distinguishing various subtypes of nAChRs in both normal and pathological states (Tsetlin et al., 2007).

  • Blocking Postsynaptic Receptors : Alpha-conotoxin GI functions by blocking the postsynaptic nicotinic acetylcholine receptor in fish, as demonstrated in a study that analyzed its three-dimensional structure (Guddat et al., 1996).

  • Role in Structural Stability : The structure and stability of alpha-Conotoxin GI, which selectively binds to nAChR, are significantly influenced by its disulfide bonds (Gehrmann et al., 1998).

  • Snail Toxin Antagonism : Alpha-Conotoxin GI, a snail toxin, antagonizes acetylcholine receptors and can be modified for specific receptor targeting in different prey species (Zhang & Snyder, 1991).

  • Selectivity for Neuronal Receptors : Alpha-Conotoxin GIC is a potent antagonist of alpha3beta2 nicotinic acetylcholine receptors, displaying high selectivity for neuronal versus muscle subtypes (Chi et al., 2004).

  • Neuromuscular Blocking Properties : Alpha-Conotoxins GI and MI produce neuromuscular blockade, with GI being more potent than MI (Marshall & Harvey, 1990).

  • Competitive Antagonist Analogue : GI-15, an analogue of alpha-conotoxin GI, acts as a competitive antagonist against the native toxin due to its structural equivalence (Mok & Han, 1999).

  • Selectivity of Subtypes : Alpha-Conotoxin ImI exhibits specific inhibition for certain subtypes of nicotinic acetylcholine receptors, making it useful for studying these receptors (Johnson et al., 1995).

  • Inhibitory Activity Maintenance : Dicarba-alpha-ImI, an alpha-conotoxin analogue, retains inhibitory activity of nAChR comparable to the native alpha-ImI, with improved stability (MacRaild et al., 2009).

  • Pre- and Postjunctional Activity : Alpha-conotoxin GI has both pre- and postjunctional activities at the neuromuscular junction, resembling competitive neuromuscular blocking drugs (Blount et al., 1992).

properties

IUPAC Name

(4S)-4-amino-5-[[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(3-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)9-10-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-12-4-8-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-5-2-6-28(77)13-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(7-3-11-62-55(59)60)66-41(79)18-63-46(36)85/h2,5-6,13,17,24-25,29-39,76-77H,3-4,7-12,14-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)/t25-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUQNJQRLCOOSR-NAKBKFBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H80N20O18S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conotoxin G I

CAS RN

76862-65-2
Record name Conotoxin GI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076862652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
J Ning, R Li, J Ren, D Zhangsun, X Zhu, Y Wu, S Luo - Marine Drugs, 2018 - mdpi.com
Recently, the muscle-type nicotinic acetylcholine receptors (nAChRs) have been pursued as a potential target of several diseases, including myogenic disorders, muscle dystrophies …
Number of citations: 19 0-www-mdpi-com.brum.beds.ac.uk
P Qi, Q He, J Zhang, Y Lian, T Xie, J Dong… - Biochemistry, 2023 - ACS Publications
α-Conotoxin GI is a competitive blocker of muscle-type acetylcholine receptors and holds the potential for being developed as a molecular probe or a lead compound for drug discovery. …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
J Gehrmann, PF Alewood, DJ Craik - Journal of molecular biology, 1998 - Elsevier
… The 9-arginine residue of alpha-conotoxin GI is responsible for its selective high affinity for the alpha-gamma agonist site on the electric organ acetylcholine receptor …
X Ma, Q Huang, S Yu, S Xu, Y Huang, Z Zhao, X Xiao… - Marine Drugs, 2021 - mdpi.com
α-Conotoxins GI and MI belong to the 3/5 subfamily of α-conotoxins and potently inhibit muscular nicotinic acetylcholine receptors (nAChRs). To date, no 3/4- or 3/6-subfamily α-…
Number of citations: 4 0-www-mdpi-com.brum.beds.ac.uk
P Wilhelm, K Luna-Ramirez, YKY Chin… - ACS Chemical …, 2022 - ACS Publications
α-Conotoxins that target muscle nicotinic acetylcholine receptors (nAChRs) commonly fall into two structural classes, frameworks I and II containing two and three disulfide bonds, …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
L Azam, JM McIntosh - Acta Pharmacologica Sinica, 2009 - nature.com
… alpha-Conotoxin GI produces tetanic fade at the rat neuromuscular junction. Toxicon 1992; … The 9-arginine residue of alpha-conotoxin GI is responsible for its selective high affinity for …
Number of citations: 219 0-www-nature-com.brum.beds.ac.uk
M Muttenthaler, KB Akondi… - Current pharmaceutical …, 2011 - ingentaconnect.com
Conotoxins are small bioactive highly structured peptides from the venom of marine cone snails (genus Conus). Over the past 50 million years these molluscs have developed a …
S Peigneur, P Devi, A Seldeslachts, S Ravichandran… - Marine drugs, 2019 - mdpi.com
The a-Conotoxins are peptide toxins that are found in the venom of marine cone snails and they are potent antagonists of various subtypes of nicotinic acetylcholine receptors (nAChRs)…
Number of citations: 11 0-www-mdpi-com.brum.beds.ac.uk
L Quinton, D Servent, E Girard, J Molgó… - Analytical and …, 2013 - Springer
Nicotinic acetylcholine receptors (nAChRs) are one of the most important families in the ligand-gated ion channel superfamily due to their involvement in primordial brain functions and …
EC Jimenez - Peptides, 2021 - Elsevier
… One of the first alpha-conotoxins characterized was the 13-AA alpha-conotoxin GI (alpha-GI) isolated from the venom of piscivorous Conus geographus. The peptide contains two …

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